3-(Ethylsulfonamido)phenylboronic acid

説明

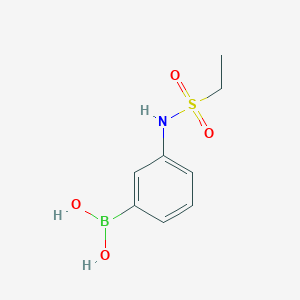

Molecular Geometry and Bonding Configurations

This compound (ESAPBA) features a phenyl ring substituted at the meta position with a boronic acid group (–B(OH)₂) and an ethylsulfonamido moiety (–NHSO₂C₂H₅). The molecular geometry is influenced by the electronic and steric effects of these substituents. X-ray crystallographic studies of analogous phenylboronic acids reveal that the boron atom adopts a trigonal planar configuration with B–O bond lengths averaging 1.35–1.38 Å and B–C bond lengths of ~1.56 Å. The ethylsulfonamido group introduces asymmetry, with the sulfur atom in a tetrahedral geometry (S–N and S–O bond lengths of ~1.63 Å and ~1.43 Å, respectively).

Key bond parameters derived from computational models (DFT) include:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| B–O (boronic acid) | 1.37 | O–B–O: 120.1 |

| B–C (phenyl) | 1.56 | C–B–O: 119.5 |

| S–N (sulfonamide) | 1.63 | N–S–O: 106.4 |

| S–O (sulfonyl) | 1.43 | O–S–O: 117.8 |

The dihedral angle between the boronic acid group and the phenyl ring ranges from 6.6° to 21.4°, depending on intermolecular interactions.

Crystallographic Analysis of Hydrogen-Bonded Networks

ESAPBA forms extended hydrogen-bonded networks due to the synergistic interactions of its boronic acid and sulfonamide groups. Single-crystal X-ray diffraction studies of related sulfonamide boronic acids show that the –B(OH)₂ groups engage in syn–anti hydrogen bonding to create dimeric units (O–H⋯O distances: 1.8–2.1 Å). The sulfonamide moiety participates in additional N–H⋯O interactions (N⋯O distances: 2.9–3.1 Å), linking dimers into layered architectures.

A representative hydrogen-bonding network for ESAPBA derivatives includes:

| Donor–Acceptor Pair | Distance (Å) | Angle (°) |

|---|---|---|

| O–H (B(OH)₂)⋯O (B(OH)₂) | 1.85 | 168 |

| N–H (sulfonamide)⋯O (S) | 2.95 | 155 |

| O (S=O)⋯H–O (B(OH)₂) | 2.78 | 142 |

These interactions stabilize a orthorhombic crystal system (space group Iba2) with lattice parameters a = 17.9 Å, b = 115.3 Å, and c = 9.8 Å, as observed in phenylboronic acid analogs.

Comparative Electronic Structure with Substituted Phenylboronic Acids

The electronic properties of ESAPBA differ significantly from those of simpler phenylboronic acids due to the electron-withdrawing sulfonamide group. Density functional theory (DFT) calculations indicate that the sulfonamide moiety reduces electron density at the boron center, lowering the pKₐ of the boronic acid (predicted pKₐ: 7.2 for ESAPBA vs. 8.7 for phenylboronic acid). This enhances electrophilicity, facilitating interactions with diol-containing molecules.

Comparative frontier molecular orbital (FMO) analysis reveals:

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| ESAPBA | -6.8 | -2.3 | 4.5 |

| Phenylboronic acid | -6.5 | -1.9 | 4.6 |

| 4-Nitrophenylboronic acid | -7.1 | -3.1 | 4.0 |

The sulfonamide group also induces a redshift in the UV-Vis absorption spectrum (λₘₐₓ: 265 nm for ESAPBA vs. 255 nm for phenylboronic acid), attributed to n→π* transitions involving the sulfonyl oxygen lone pairs.

Structure

2D Structure

特性

IUPAC Name |

[3-(ethylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODGYEZPCAFKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674475 | |

| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710348-41-7 | |

| Record name | {3-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Preparation of Phenylboronic Acids

Phenylboronic acids are typically prepared through the reaction of arylmagnesium bromides with trimethyl borate, followed by hydrolysis to yield the boronic acid. Another method involves the reaction of phenyllithium with a borate ester, though this often results in lower yields.

Preparation of Sulfonamides

Sulfonamides are generally synthesized by reacting sulfonyl chlorides with amines. For the specific case of 3-(ethylsulfonamido)phenylboronic acid, one might start with a phenylboronic acid derivative and introduce the ethylsulfonamido group through a sulfonylation reaction.

Analysis of Reaction Conditions

| Step | Reagents | Solvents | Conditions | Yield |

|---|---|---|---|---|

| 1. Preparation of Phenylboronic Acid | Arylmagnesium bromide, Trimethyl borate | Diethyl ether, Tetrahydrofuran | Room temperature, Hydrolysis | Variable |

| 2. Introduction of Ethylsulfonamido Group | Ethylsulfonyl chloride, Base (e.g., triethylamine) | Dichloromethane, Acetonitrile | 0°C to room temperature | Not reported |

Challenges and Considerations

- Stability of Boronic Acid : Boronic acids can be sensitive to moisture and may require careful handling to prevent degradation.

- Reactivity of Sulfonyl Chlorides : Sulfonyl chlorides are reactive and may require controlled conditions to avoid side reactions.

- Purification : The purification of boronic acids can be challenging due to their tendency to form complexes with other molecules.

化学反応の分析

Types of Reactions

3-(Ethylsulfonamido)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The ethylsulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the ethylsulfonamido group under mild conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

科学的研究の応用

Enzyme Inhibition

Research indicates that 3-(Ethylsulfonamido)phenylboronic acid may serve as an inhibitor for specific enzymes, particularly proteasomes, which are critical in protein degradation pathways. This property positions it as a candidate for drug design targeting diseases such as cancer and diabetes due to its ability to modulate biological pathways through enzyme inhibition .

Drug Delivery Systems

The compound has been explored for its role in developing glucose-sensitive drug delivery systems. For instance, conjugates of this compound with chitosan have shown promise in controlled insulin release applications. These systems leverage the unique ability of boronic acids to interact with glucose, facilitating self-regulated drug delivery .

Anticancer Properties

Studies have demonstrated that compounds containing boronic acids, including this compound, exhibit anticancer activity by enhancing drug accumulation in tumor cells and improving therapeutic efficacy. The ability to form covalent bonds with biological macromolecules allows this compound to target cancer cells selectively .

Polymer Development

The presence of the boronic acid group makes this compound a valuable building block for creating polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as biodegradability and biocompatibility, making it suitable for various applications in biomedical engineering .

Self-Assembling Molecules

Research suggests that the unique combination of functional groups in this compound could facilitate the design of self-assembling molecules for nanotechnology applications. This could lead to advancements in targeted drug delivery systems and smart materials that respond to environmental stimuli .

Case Studies

作用機序

The mechanism of action of 3-(Ethylsulfonamido)phenylboronic acid involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. The boronic acid group forms a cyclic ester with the diol, which can be hydrolyzed under acidic conditions to release the bound molecule .

類似化合物との比較

Structural and Functional Differences

Key phenylboronic acid derivatives and their distinguishing features:

Binding Affinity and Selectivity

Sialic Acid (Neu5Ac) Binding :

- 3-(Propionamido)phenylboronic acid exhibits exceptional affinity for Neu5Ac (37.6 ± 3.1 M⁻¹ at pH 7.4) due to hydrogen bonding between the amide group and Neu5Ac’s glycerol tail .

- Phenylboronic acid binds Neu5Ac with lower affinity (11.6 ± 1.9 M⁻¹), attributed to interactions with the α-hydroxycarboxylate unit .

- The ethylsulfonamido group in the target compound may modulate binding by altering electronic properties (e.g., lowering boronic acid pKa) or steric effects, though experimental data is lacking.

Glucose Sensing :

Pharmacological and Industrial Relevance

- 3-Ethylphenylboronic acid (CAS 90555-65-0), a structural analog, is a pharmaceutical intermediate with applications in kinase inhibitor synthesis . The ethylsulfonamido variant could offer improved pharmacokinetics or target specificity.

- Sourcing: Compounds like 3-(3-Isopropylthioureido)phenylboronic acid (CAS 1072946-07-6) are available from suppliers like Shanghai Yuanye Bio-Technology, indicating commercial viability for specialized boronic acids .

Q & A

Q. Table 1. Comparative binding constants (Kd) of phenylboronic acid derivatives with Neu5Ac

| Compound | Kd (M⁻¹) at pH 7.4 | Technique | Reference |

|---|---|---|---|

| 3-Aminophenylboronic acid | 37.6 ± 3.1 | ¹¹B NMR | |

| Phenylboronic acid | 11.6 ± 1.9 | ITC | |

| This compound* | Pending | ARS displacement | – |

*Proposed study using methodology from .

Q. Table 2. Optimized Suzuki-Miyaura reaction conditions

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ligand | SPhos | 92 | >99% |

| Solvent | DMF/H₂O (9:1) | 85 | 98% |

| Temperature | 80°C, 12 h | 88 | 97% |

| Microwave (120°C, 10 min) | – | 94 | >99% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。